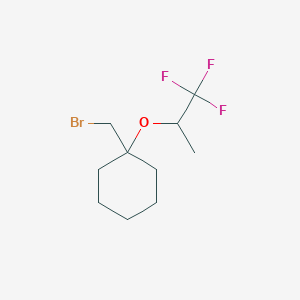![molecular formula C12H14O2 B13474069 {1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-Phenyl-2-oxabicyclo[211]hexan-4-yl}methanol is a chemical compound with the molecular formula C12H14O2 It is a bicyclic structure that includes a phenyl group and an oxabicyclohexane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol typically involves the iodocyclization reaction. This method allows for the formation of the oxabicyclohexane ring system with high efficiency . The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a variety of alcohol derivatives.
Aplicaciones Científicas De Investigación
{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of {1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol involves its interaction with specific molecular targets. The oxabicyclohexane ring system can mimic the structure of other biologically active compounds, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- {4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- {1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl}methanol
- {4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Uniqueness
{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol is unique due to its specific structural configuration, which includes a phenyl group attached to the oxabicyclohexane ring. This configuration provides distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(1-phenyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol |
InChI |
InChI=1S/C12H14O2/c13-8-11-6-12(7-11,14-9-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 |
Clave InChI |
SBUKKOAWSBJZPC-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(OC2)C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


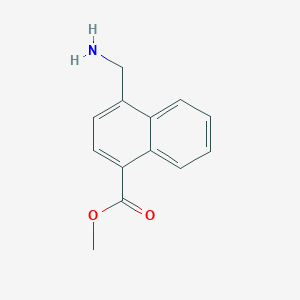
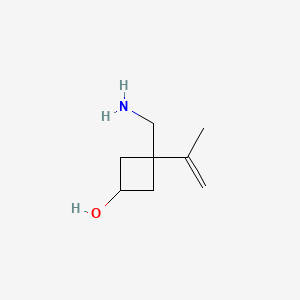
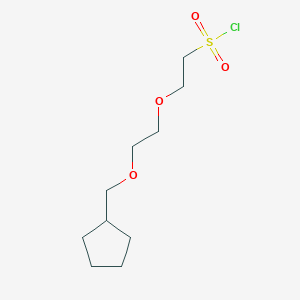

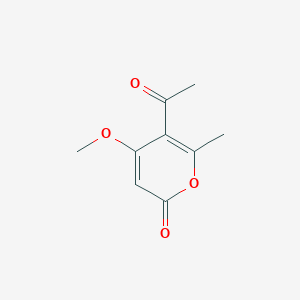
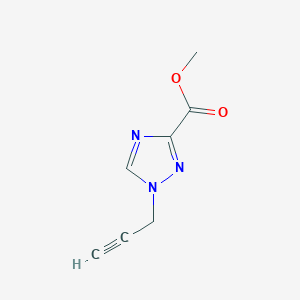

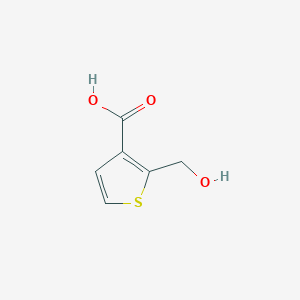
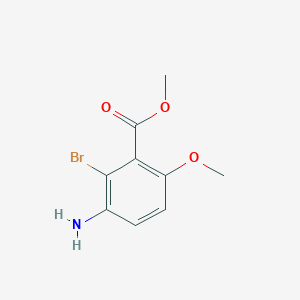
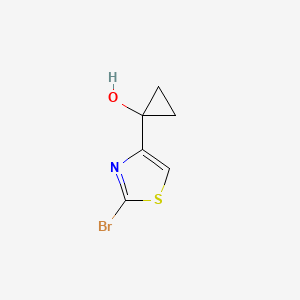

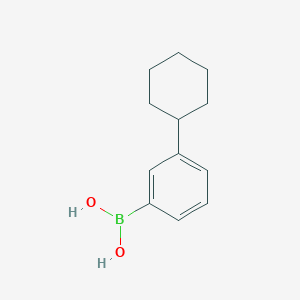
![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
